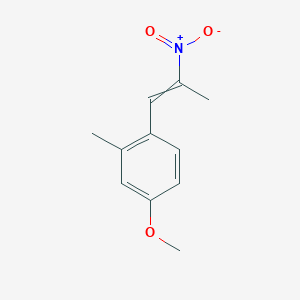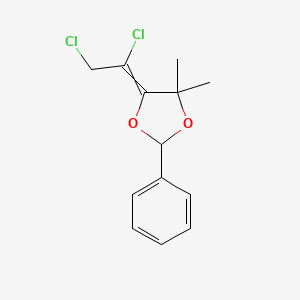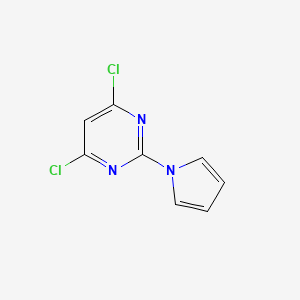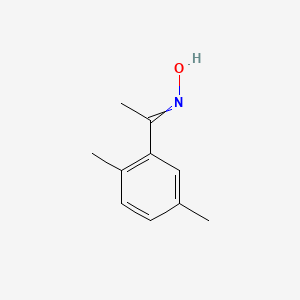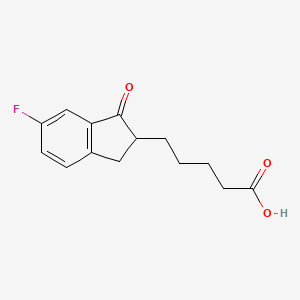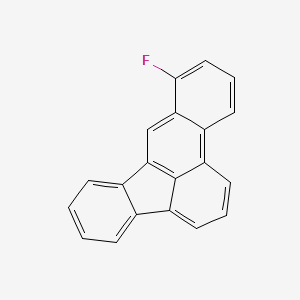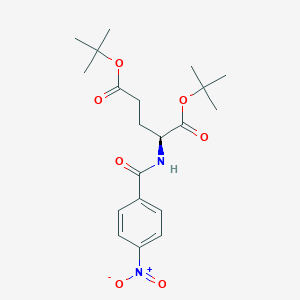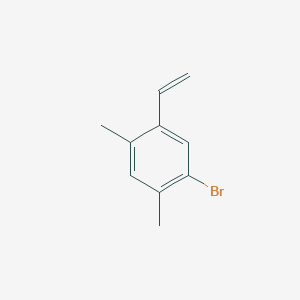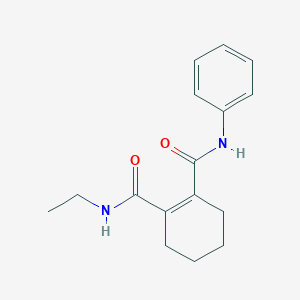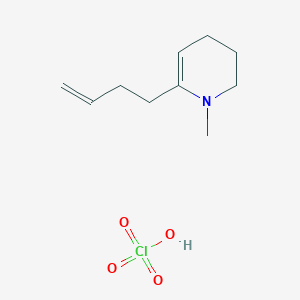
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid is a chemical compound that combines a pyridine derivative with perchloric acid. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. Perchloric acid is a strong acid and oxidizing agent, often used in analytical chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with an alkylating agent in the presence of a base. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine include other pyridine derivatives and perchloric acid complexes. Examples include:
- 3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- N-Boc-3,4-dihydro-2H-pyridine
- Pyridinium salts
Uniqueness
The uniqueness of 6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine lies in its specific chemical structure, which imparts distinct reactivity and properties.
Properties
CAS No. |
89862-90-8 |
|---|---|
Molecular Formula |
C10H18ClNO4 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
6-but-3-enyl-1-methyl-3,4-dihydro-2H-pyridine;perchloric acid |
InChI |
InChI=1S/C10H17N.ClHO4/c1-3-4-7-10-8-5-6-9-11(10)2;2-1(3,4)5/h3,8H,1,4-7,9H2,2H3;(H,2,3,4,5) |
InChI Key |
ZJLSATFJNOQSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC=C1CCC=C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


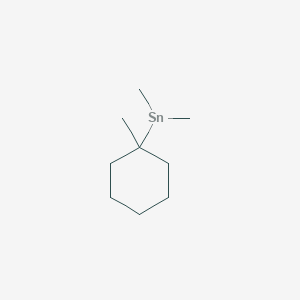
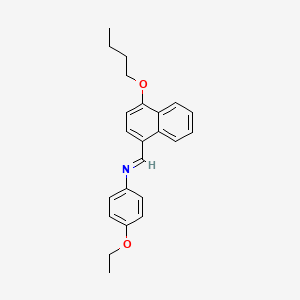
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
